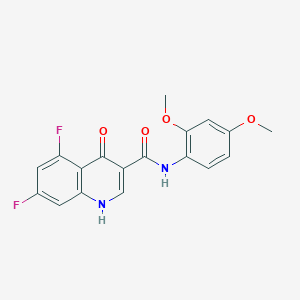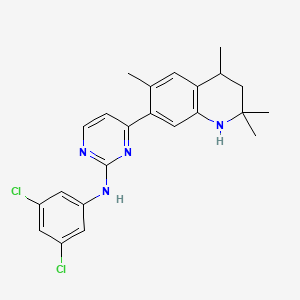
2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials may include 2-ethylphenylamine and various thiazole precursors. Common reaction conditions include:
Temperature: Moderate to high temperatures (50-150°C)
Solvents: Organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO)
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents like ethanol, methanol, DMSO
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-ethylphenyl)acetamide involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole structures.
Phenylacetamide Derivatives: Compounds with similar phenylacetamide structures.
Uniqueness
2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-ethylphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H17N5O2S |
|---|---|
Poids moléculaire |
319.38 g/mol |
Nom IUPAC |
2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C14H17N5O2S/c1-2-8-5-3-4-6-9(8)17-11(20)7-10-12(21)18-14(22-10)19-13(15)16/h3-6,10H,2,7H2,1H3,(H,17,20)(H4,15,16,18,19,21) |
Clé InChI |
FTVFHQVVOUSZIP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate](/img/structure/B11047367.png)

![2-chloro-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11047375.png)

![4-cyclohexyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11047404.png)
![1-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}acetone](/img/structure/B11047418.png)
![Dimethyl 5-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11047421.png)

![7-(furan-2-ylmethyl)-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11047425.png)
![2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one](/img/structure/B11047427.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047430.png)
![ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11047433.png)
![(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide](/img/structure/B11047441.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047449.png)